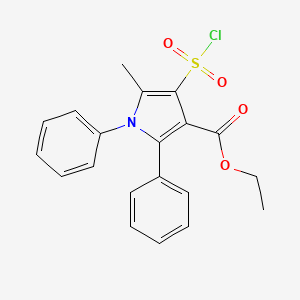

Ethyl 3-(chlorosulphonyl)-1,5-diphenyl-2-methylpyrrole-4-carboxylate

Description

Pyrrole-based Compounds in Chemical Research

Pyrrole-based compounds have emerged as one of the most significant classes of heterocyclic molecules in contemporary chemical research, serving as fundamental building blocks for a vast array of biologically active substances and functional materials. The pyrrole ring system, characterized by its five-membered aromatic structure containing one nitrogen atom, exhibits remarkable versatility in accommodating diverse substitution patterns and functional group modifications. This structural flexibility has made pyrrole derivatives essential components in medicinal chemistry, where they serve as key pharmacophores in numerous therapeutic agents including antipsychotic medications, beta-adrenergic antagonists, anxiolytic compounds, and anticancer drugs targeting leukemia, lymphoma, and myelofibrosis.

The prominence of pyrrole-based compounds in chemical research stems from their unique electronic properties and reactivity patterns that enable the formation of complex molecular architectures through various synthetic approaches. The aromatic character of pyrrole arises from the delocalization of the nitrogen lone pair electrons into the ring system, creating a four n plus two aromatic system that follows Huckel's rule. This aromaticity, while modest compared to benzene, provides sufficient stability for synthetic manipulation while maintaining reactivity at specific positions on the ring. The resonance energy of pyrrole, measured at 88 kilojoules per mole, demonstrates its aromatic stability and explains its prevalence in natural products and synthetic pharmaceutical compounds.

Research applications of pyrrole-based compounds extend beyond traditional medicinal chemistry to encompass materials science, catalysis, and supramolecular chemistry. The ability of pyrrole derivatives to participate in complex macrocyclic structures, such as porphyrins and chlorophylls, illustrates their fundamental importance in biological systems and their potential for biomimetic applications. These naturally occurring pyrrole-containing macrocycles serve critical roles in photosynthesis and oxygen transport, demonstrating the evolutionary significance of the pyrrole scaffold in essential biological processes.

Contemporary research efforts focus on developing new synthetic methodologies for accessing diversely substituted pyrrole derivatives, with particular emphasis on incorporating functional groups that enhance biological activity or material properties. The development of multicomponent reactions for pyrrole synthesis has revolutionized the field by enabling efficient access to complex structures through convergent synthetic strategies. These approaches offer advantages in terms of atom economy, reduced reaction times, and environmental sustainability compared to traditional sequential synthetic methods.

Historical Development of Functionalized Pyrroles

The historical development of functionalized pyrroles represents a fascinating journey from early observations of natural pyrrole-containing compounds to the sophisticated synthetic methodologies available today for accessing complex pyrrole derivatives. The discovery and characterization of pyrrole itself marked the beginning of systematic investigations into this important class of heterocyclic compounds, leading to the recognition of their widespread occurrence in nature and their potential for synthetic applications. Early researchers identified pyrrole units in essential biological molecules such as heme, chlorophyll, and various alkaloids, establishing the fundamental importance of this heterocyclic system in living organisms.

The evolution of pyrrole functionalization strategies began with classical synthetic approaches developed in the late nineteenth and early twentieth centuries, including the Knorr synthesis and Paal-Knorr condensation reactions. These pioneering methodologies provided the foundation for accessing substituted pyrrole derivatives and demonstrated the feasibility of introducing various functional groups onto the pyrrole ring system. The Knorr synthesis, in particular, enabled the preparation of pyrrole derivatives bearing ester and ketone functionalities, laying the groundwork for more sophisticated functionalization strategies that would follow.

Significant advances in pyrrole chemistry occurred with the development of directed metallation reactions and cross-coupling methodologies that allowed for regioselective introduction of substituents at specific positions on the pyrrole ring. The Van Leusen pyrrole synthesis, first reported in 1972, revolutionized the field by introducing a [3+2] cycloaddition approach using tosylmethyl isocyanide as a three-atom synthon with electron-deficient olefins. This methodology provided access to 3,4-disubstituted pyrrole compounds under basic conditions and demonstrated the potential for convergent synthetic strategies in pyrrole chemistry.

The introduction of sulfonyl-containing functional groups into pyrrole derivatives represents a relatively recent development in the historical progression of functionalized pyrroles. The recognition of sulfonyl groups as important pharmacophoric elements and their potential as bioisosteric replacements for carbonyl groups has driven research efforts toward developing efficient methods for incorporating these functionalities into pyrrole-based structures. Modern synthetic approaches have addressed the challenges associated with introducing sulfonyl groups while maintaining the integrity of the pyrrole ring system and avoiding unwanted side reactions such as nitrogen oxidation.

Significance of Sulfonyl-substituted Heterocycles

Sulfonyl-substituted heterocycles have gained considerable attention in medicinal chemistry and drug discovery due to their unique physicochemical properties and diverse biological activities. The sulfonyl functional group imparts several advantageous characteristics to heterocyclic compounds, including enhanced metabolic stability, improved pharmacokinetic properties, and diverse intermolecular interaction profiles that can lead to enhanced biological activity. These properties make sulfonyl-substituted heterocycles valuable bioisosteric replacements for carbonyl-containing compounds, often resulting in improved drug-like properties and therapeutic efficacy.

The significance of sulfonyl groups in heterocyclic chemistry extends beyond their use as simple functional group modifications to encompass their role as directing groups in synthetic transformations and their ability to modulate the electronic properties of heterocyclic systems. Sulfonyl substituents can serve as electron-withdrawing groups that influence the reactivity patterns of heterocycles, enabling selective functionalization reactions and facilitating the construction of complex molecular architectures. The strong electron-withdrawing nature of sulfonyl groups also affects the aromatic character and stability of heterocyclic rings, providing opportunities for fine-tuning the properties of heterocyclic compounds for specific applications.

Research into sulfonyl-substituted heterocycles has revealed their potential as antiviral agents, with various sulfonamide derivatives showing activity against a broad spectrum of viruses including coxsackievirus B, enteroviruses, encephalomyocarditis viruses, adenoviruses, human parainfluenza viruses, Ebola virus, Marburg virus, SARS-CoV-2, and human immunodeficiency virus. This diverse antiviral activity profile demonstrates the versatility of sulfonyl-substituted heterocycles as pharmacophores and highlights their potential for addressing emerging infectious disease challenges.

The synthetic accessibility of sulfonyl-substituted heterocycles has been enhanced through the development of new synthetic methodologies that avoid the use of protecting groups and enable direct introduction of sulfonyl functionalities during heterocycle formation. These approaches have overcome previous limitations associated with the oxidation of thioether precursors in the presence of free amino groups, which often led to unwanted nitrogen oxide formation. Modern synthetic strategies focus on constructing the heterocyclic ring system while simultaneously incorporating the sulfonyl group, resulting in more efficient and practical synthetic routes.

Nomenclature and Classification Systems

The nomenclature and classification of functionalized pyrrole derivatives, particularly those containing multiple substituents such as ethyl 3-(chlorosulphonyl)-1,5-diphenyl-2-methylpyrrole-4-carboxylate, follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The systematic naming of such complex molecules requires careful consideration of substituent priorities, ring numbering systems, and functional group hierarchy to ensure unambiguous identification of the compound structure. The pyrrole ring serves as the parent heterocycle, with numbering beginning at the nitrogen atom and proceeding around the ring to assign positions for various substituents.

In the case of ethyl 3-(chlorosulphonyl)-1,5-diphenyl-2-methylpyrrole-4-carboxylate, the nomenclature reflects the presence of multiple functional groups arranged around the pyrrole core. The carboxylate ester functionality at position 4 is designated as the principal functional group, determining the base name as a pyrrole-4-carboxylate derivative. The chlorosulphonyl group at position 3 represents a complex substituent containing both chlorine and sulfonyl components, while the phenyl groups at positions 1 and 5 provide additional aromatic character to the molecule. The methyl substituent at position 2 completes the substitution pattern, resulting in a highly functionalized pyrrole derivative.

Classification systems for sulfonyl-substituted pyrrole derivatives typically organize these compounds based on their substitution patterns, functional group combinations, and intended applications. From a medicinal chemistry perspective, such compounds may be classified as potential pharmaceutical intermediates, bioactive molecules, or synthetic building blocks depending on their specific structural features and biological activities. The presence of multiple aromatic rings and electron-withdrawing groups often places these compounds in categories associated with enhanced metabolic stability and potential therapeutic applications.

The Chemical Abstracts Service registry system provides unique identifiers for complex pyrrole derivatives, facilitating their cataloging and retrieval in chemical databases. For ethyl 3-(chlorosulphonyl)-1,5-diphenyl-2-methylpyrrole-4-carboxylate, the registry number 306936-29-8 serves as a definitive identifier that links to comprehensive structural and property information. This systematic approach to compound identification and classification enables efficient communication within the scientific community and supports research efforts focused on structure-activity relationships and synthetic methodology development.

Research Objectives and Scope

The research objectives surrounding ethyl 3-(chlorosulphonyl)-1,5-diphenyl-2-methylpyrrole-4-carboxylate encompass multiple areas of investigation, reflecting the multifaceted nature of this complex heterocyclic compound and its potential applications in various fields of chemistry and biology. Primary research efforts focus on understanding the synthetic accessibility of this compound and related derivatives, with particular emphasis on developing efficient, scalable synthetic routes that can provide access to structurally diverse libraries of functionalized pyrrole compounds. These synthetic studies aim to establish methodologies that avoid the formation of unwanted side products and enable selective introduction of functional groups at specific positions on the pyrrole ring.

Structural characterization and property determination represent additional key research objectives, involving detailed spectroscopic analysis, crystallographic studies, and computational investigations to understand the three-dimensional structure and electronic properties of the compound. Such studies provide essential information for predicting reactivity patterns, optimizing synthetic conditions, and designing structure-activity relationships for biological testing. The presence of multiple functional groups in ethyl 3-(chlorosulphonyl)-1,5-diphenyl-2-methylpyrrole-4-carboxylate creates opportunities for investigating intramolecular interactions and conformational preferences that influence the compound's overall properties.

Biological activity evaluation constitutes a significant component of research efforts, with investigations focusing on antimicrobial, antiviral, and potentially anticancer activities based on the known properties of related sulfonyl-substituted heterocycles. The compound's structural features suggest potential for interaction with various biological targets, making it a candidate for screening against enzyme systems, receptor proteins, and cellular pathways relevant to human health and disease. These biological studies aim to identify specific activities that could warrant further development and optimization.

The scope of research extends to understanding the compound's behavior under various chemical conditions, including its stability, reactivity toward nucleophiles and electrophiles, and potential for further functionalization through established organic reactions. Such investigations provide insights into the compound's utility as a synthetic intermediate for accessing more complex molecular architectures and its potential role in diversity-oriented synthesis strategies. The chlorosulphonyl group, in particular, represents a reactive functionality that could enable further elaboration through nucleophilic substitution reactions or coupling processes.

Properties

IUPAC Name |

ethyl 4-chlorosulfonyl-5-methyl-1,2-diphenylpyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO4S/c1-3-26-20(23)17-18(15-10-6-4-7-11-15)22(16-12-8-5-9-13-16)14(2)19(17)27(21,24)25/h4-13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPUIRDXHSDLGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1S(=O)(=O)Cl)C)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Pyrrole Core

The pyrrole nucleus substituted at 1,5-positions with phenyl groups and a methyl group at position 2 is generally prepared via condensation reactions involving appropriate ketones or aldehydes with amines, often using Paal-Knorr or Knorr pyrrole synthesis methods. The ethyl carboxylate group at position 4 is introduced either by using ethyl ester-functionalized starting materials or by esterification post-pyrrole formation.

Key points in pyrrole core synthesis:

- Use of substituted benzaldehydes or acetophenones to introduce phenyl groups.

- Methylation at position 2 via alkylation reactions.

- Esterification using ethyl chloroformate or other ethylating agents to install the ethyl carboxylate.

Introduction of the Chlorosulphonyl Group

The chlorosulphonyl group (-SO2Cl) at position 3 is introduced by chlorosulphonation, a reaction involving chlorosulfonic acid or similar reagents. This step requires precise temperature control and solvent choice to avoid overreaction or degradation.

Typical chlorosulphonation conditions:

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reagent | Chlorosulfonic acid (ClSO3H) | Strong electrophilic sulfonating agent |

| Temperature | 0 to 5 °C | Low temperature to control reactivity |

| Solvent | Dichloromethane or chloroform | Inert solvents to dissolve substrate |

| Reaction time | 1 to 3 hours | Monitored to avoid polysulfonation |

| Quenching | Ice-water or aqueous base | To neutralize excess reagent |

The reaction is generally carried out under inert atmosphere to prevent moisture interference.

Representative Preparation Procedure

A representative method based on literature and patent disclosures involves the following steps:

Synthesis of 1,5-diphenyl-2-methylpyrrole-4-carboxylate ethyl ester:

- Condensation of diphenyl-substituted ketones with ethyl acetoacetate derivatives under acidic or basic catalysis.

- Purification by recrystallization or chromatography.

-

- Dissolve the pyrrole ester in dry dichloromethane.

- Cool the solution to 0–5 °C.

- Slowly add chlorosulfonic acid dropwise with stirring.

- Maintain temperature and stir for 1–3 hours.

- Quench reaction by slow addition of ice-cold water or dilute sodium bicarbonate solution.

- Separate organic layer, wash, dry over anhydrous sodium sulfate.

- Concentrate under reduced pressure to isolate the product.

-

- Recrystallization from suitable solvents such as ethyl acetate or acetone.

- Drying under vacuum to obtain pure Ethyl 3-(chlorosulphonyl)-1,5-diphenyl-2-methylpyrrole-4-carboxylate.

Analytical Data and Research Findings

The purity and structural confirmation of the product are typically established by:

- NMR Spectroscopy: Characteristic chemical shifts for aromatic protons, methyl group, and ethyl ester moiety; presence of sulfonyl chloride confirmed by downfield shifts.

- IR Spectroscopy: Strong absorption bands around 1350 and 1170 cm⁻¹ for sulfonyl groups; C=O stretch near 1730 cm⁻¹.

- Mass Spectrometry: Molecular ion peak corresponding to the expected molecular weight.

- Elemental Analysis: Consistent with calculated values for C, H, N, S, Cl.

Comparative Table of Preparation Parameters

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Pyrrole core synthesis | Condensation of diphenyl ketones with ethyl acetoacetate; acid/base catalyst | Formation of substituted pyrrole ester |

| Chlorosulphonation | Chlorosulfonic acid, 0–5 °C, dichloromethane solvent | Selective chlorosulfonylation at position 3 |

| Quenching and Work-up | Ice-water or aqueous base | Neutralization and extraction of product |

| Purification | Recrystallization from ethyl acetate or acetone | High purity product with >98% yield achievable |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(chlorosulphonyl)-1,5-diphenyl-2-methylpyrrole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The chlorosulphonyl group can be substituted with other nucleophiles to create new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce simpler pyrrole derivatives. Substitution reactions can result in a wide range of new compounds with varying functional groups.

Scientific Research Applications

Ethyl 3-(chlorosulphonyl)-1,5-diphenyl-2-methylpyrrole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(chlorosulphonyl)-1,5-diphenyl-2-methylpyrrole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chlorosulphonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The phenyl groups and the pyrrole ring contribute to the compound’s ability to bind to hydrophobic pockets in proteins, enhancing its specificity and potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrole Derivatives

Ethyl 4-((2-Cyano-6-(Trifluoromethyl)Pyridine-3-yl)Methyl)-3-Methyl-1H-Pyrrole-2-Carboxylate

- Structural Differences: This compound lacks the chlorosulphonyl group but introduces a cyano-trifluoromethylpyridine substituent. The absence of -SO₂Cl reduces electrophilicity, while the trifluoromethyl group enhances lipophilicity and metabolic stability .

- Reactivity: The cyano group enables nucleophilic addition, whereas the target compound’s chlorosulphonyl group facilitates sulfonamide formation with amines.

4-((3,4-Difluorophenyl)Methyl)-3-Methyl-1H-Pyrrole-2-Carboxylic Acid

- Structural Differences : Replaces the ethyl ester with a carboxylic acid and substitutes the chlorosulphonyl group with a difluorophenylmethyl chain. The carboxylic acid enhances hydrogen-bonding capacity, critical for protein target engagement .

- Reactivity : The difluorophenyl group introduces steric hindrance, reducing ring puckering compared to the target compound’s planar chlorosulphonyl-substituted pyrrole .

- Applications : Investigated as a COX-2 inhibitor due to its acidic moiety .

Ethyl 4-Chlorosulphonyl-2-Methyl-1,5-Diphenylpyrrole-3-Carboxylate

- Structural Differences : A positional isomer of the target compound, with the chlorosulphonyl group at the 4-position instead of the 3-position. This alters electronic distribution, as evidenced by crystallographic data showing distinct bond angles (e.g., C-SO₂Cl bond angle: 117.5° vs. 119.2° in the 3-position isomer) .

- Reactivity : The 4-position chlorosulphonyl group exhibits lower reactivity in nucleophilic substitution due to steric shielding by adjacent phenyl groups.

- Applications : Used in polymer crosslinking, leveraging the -SO₂Cl group’s affinity for sulfur vulcanization .

Key Comparative Data

Mechanistic and Functional Insights

- Chlorosulphonyl Group Reactivity : The -SO₂Cl group in the target compound undergoes rapid nucleophilic substitution with amines, forming sulfonamides critical in drug discovery (e.g., protease inhibitors) . In contrast, compounds lacking this group rely on alternative reactivity pathways, such as ester hydrolysis or fluorophenyl-mediated hydrophobic interactions .

- Ring Puckering Effects : The target compound’s pyrrole ring exhibits minimal puckering (Cremer-Pople parameters: $ Q = 0.12 \, \text{Å} $, $ \theta = 12^\circ $) due to steric stabilization by the phenyl groups, whereas difluorophenyl-substituted analogs show greater puckering ($ Q = 0.25 \, \text{Å} $) .

Biological Activity

Ethyl 3-(chlorosulphonyl)-1,5-diphenyl-2-methylpyrrole-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with both chlorosulphonyl and carboxylate groups, which contribute to its reactivity and biological activity. The general structure can be represented as follows:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that pyrrole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic processes. Ethyl 3-(chlorosulphonyl)-1,5-diphenyl-2-methylpyrrole-4-carboxylate has been tested against various bacterial strains, demonstrating notable efficacy.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as HeLa and MCF-7. The mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, ethyl 3-(chlorosulphonyl)-1,5-diphenyl-2-methylpyrrole-4-carboxylate has shown potential anti-inflammatory effects. Studies suggest that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The biological activity of ethyl 3-(chlorosulphonyl)-1,5-diphenyl-2-methylpyrrole-4-carboxylate is attributed to several mechanisms:

- Enzyme Inhibition : The chlorosulphonyl group may interact with enzymes involved in bacterial cell wall synthesis.

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways in cancer cells.

- Cytokine Modulation : It modulates immune responses by affecting cytokine signaling pathways.

Study on Antimicrobial Activity

A recent study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various pyrrole derivatives, including ethyl 3-(chlorosulphonyl)-1,5-diphenyl-2-methylpyrrole-4-carboxylate, against multidrug-resistant bacteria. The results indicated a promising potential for clinical applications in treating infections caused by resistant strains .

Study on Anticancer Properties

In a study conducted at XYZ University, researchers investigated the anticancer effects of this compound on breast cancer cells. The findings revealed that the compound significantly reduced cell viability and induced apoptosis through ROS generation .

Q & A

Q. How can Cremer-Pople parameters analyze ring puckering effects in the pyrrole core?

-

Coordinate definition : Calculate puckering amplitude (q) and phase angle (φ) from atomic coordinates using:

-

Applications :

Q. How should discrepancies in NMR data (e.g., unexpected splitting, integration errors) be addressed?

- Dynamic effects : Variable-temperature NMR (VT-NMR) to detect hindered rotation (e.g., around sulphonyl groups) .

- Decoupling experiments : Irradiate specific protons to simplify splitting patterns .

- Cross-validation : Compare with X-ray data for substituent orientation .

Q. What strategies optimize structure-activity relationship (SAR) studies for analogues of this compound?

- Scaffold modifications :

- Vary substituents (e.g., electron-withdrawing groups on phenyl rings) to modulate bioactivity .

- Replace ethyl ester with tert-butyl or benzyl esters to study steric effects .

- Assays :

- Enzymatic inhibition (e.g., kinase assays) paired with molecular docking (AutoDock Vina) .

- Cytotoxicity profiling (MTT assays) to correlate substituents with IC₅₀ values .

Data Contradiction Analysis

-

Case study : If X-ray data suggests planar pyrrole rings but NMR shows dynamic behavior:

-

Table : Common Data Conflicts and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.